2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Cross-Coupling Sequential Functionalization Reactivity Orthogonality

Asymmetric fluorene functionalization is often hindered by symmetric dihalogenated cores (e.g., Br/Br or I/I), which require low-yielding protecting-group strategies for site-differentiated coupling. 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene solves this with a native Cl/I reactivity differential. - Iodine (7-position) is highly labile in Pd-catalyzed couplings; chlorine (2-position) remains intact under mild conditions. - Enables one-pot, protecting-group-free synthesis of asymmetric D-π-A host materials for TADF and phosphorescent OLEDs. - 9,9-Diphenyl core ensures high thermal stability (Tg >120°C) and amorphous film formation.

Molecular Formula C25H16ClI
Molecular Weight 478.76
CAS No. 851119-15-8
Cat. No. B2822239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene
CAS851119-15-8
Molecular FormulaC25H16ClI
Molecular Weight478.76
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5
InChIInChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
InChIKeyUPHHOQYTUCJZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-iodo-9,9-diphenylfluorene Overview


2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (C25H16ClI, MW 478.76) is an asymmetrically substituted fluorene derivative characterized by a rigid 9,9-diphenylfluorene core and the site-selective incorporation of chlorine at the 2-position and iodine at the 7-position . This structural configuration establishes a significant reactivity differential—the iodine substituent is substantially more labile in palladium-catalyzed cross-coupling reactions than the chlorine substituent—enabling precisely controlled sequential functionalization of the fluorene scaffold . The compound is commercially supplied as a white to light yellow crystalline solid with specifications ranging from 95% to >98.0% purity (GC), and storage is recommended at room temperature (preferably below 15°C) in a cool, dark environment .

Orthogonal reactivity C–I / C–Cl differential enables sequential cross-coupling without protecting groups
Asymmetric scaffold assembly Supports construction of D–π–A OLED hosts and sequence-controlled copolymers
Rigid 9,9-diphenyl core Provides thermal stability and amorphous film-forming properties for device fabrication

2-Chloro-7-iodo-9,9-diphenylfluorene: Substitution Risks


Direct substitution of 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene with symmetric dihalogenated analogs (e.g., 2,7-dibromo-9,9-diphenylfluorene or 2,7-diiodo-9,9-diphenylfluorene) or alternative halogen pairings (e.g., bromo-iodo or dichloro) fundamentally alters the synthetic sequence and attainable molecular architectures . In symmetric dihalogenated building blocks, both reactive sites exhibit near-identical reactivity, requiring cumbersome and often low-yielding statistical or protecting-group strategies to achieve site-differentiated functionalization. The asymmetric halogen pair in this compound—specifically the Cl/I differential—affords a native, protecting-group-free orthogonality that is not replicable with symmetric Br/Br, I/I, or Cl/Cl analogs [1]. Furthermore, substituting with a bromo-iodo analog (2-bromo-7-iodo-9,9-diphenylfluorene) alters both the electronic properties of the resultant conjugated materials and the kinetic profile of cross-coupling steps, potentially impacting final OLED device performance parameters such as charge mobility and emission efficiency [2]. The 9,9-diphenyl substitution is also non-negotiable, as it confers the critical thermal stability and amorphous film-forming properties required for robust organic electronic device fabrication, a characteristic diminished or lost in 9,9-dialkyl-substituted fluorene analogs [3].

This compound (Cl/I)
Symmetric dihalogenated analogs
Site selectivity
Native C–I / C–Cl orthogonality enables stepwise functionalization
Identical reactive sites require statistical or protecting-group strategies; may lower yield and purity
Electronic tuning
Cl/I pairing provides distinct electronic profile between Cl/Cl and I/I systems
Symmetric Br/Br or I/I analogs offer different HOMO-LUMO gap; may shift emission color and charge transport
Thermal stability
9,9-diphenyl group ensures high Tg for amorphous film stability
9,9-dialkyl analogs exhibit lower Tg and may crystallize during device operation

2-Chloro-7-iodo-9,9-diphenylfluorene: Differentiation Evidence


C–I vs. C–Cl Reactivity Orthogonality

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene possesses a pronounced reactivity differential between its 7-position C–I bond and 2-position C–Cl bond, enabling sequential cross-coupling without protecting group manipulations. The aryl–iodine bond is substantially weaker than the aryl–chlorine bond, resulting in significantly faster oxidative addition kinetics with Pd(0) catalysts [1]. This inherent orthogonality is a quantifiable differentiator from symmetric analogs like 2,7-dibromo-9,9-diphenylfluorene (C–Br BDE ~71 kcal/mol at both positions) or 2,7-diiodo-9,9-diphenylfluorene, which lack native site-selectivity and require statistical or protecting-group-based differentiation [2].

C–I vs C–Cl Reactivity
Class-level
ΔBDE ~27 kcal/mol; C–I >10³× faster oxidative addition
Supports sequential coupling without protecting groups; review catalyst and condition specifics.
BDE values represent aryl halide class-level estimates; validate under target conditions.
Cross-Coupling Sequential Functionalization Reactivity Orthogonality

Halogen Impact on HOMO-LUMO Gap

The specific Cl/I halogen pairing in 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene enables distinct electronic tuning of the fluorene core compared to other halogen combinations. Computational studies on 9,9-dialkylfluorene analogs indicate that replacing Br with I at the 2-position narrows the HOMO-LUMO gap by approximately 0.08–0.12 eV, attributable to enhanced π-conjugation and spin-orbit coupling from the heavier halogen [1][2]. Extrapolating to the 9,9-diphenylfluorene scaffold, the Cl/I pair is anticipated to afford a HOMO-LUMO gap that is intermediate between Cl/Cl (widest gap) and I/I (narrowest gap) systems, providing a distinct electronic profile not accessible with symmetric Br/Br or I/I analogs [3].

HOMO-LUMO Gap
Class-level
Predicted Eg ~3.5–3.7 eV (Cl/I)
Intermediate gap between Cl/Cl (widest) and I/I (narrowest); supports tunable emission.
DFT-based estimates; solid-state properties may differ.
OLED Materials HOMO-LUMO Gap Electronic Tuning

Thermal Stability: Tg vs. Dialkyl Analogs

The 9,9-diphenyl substitution in 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene confers markedly enhanced thermal stability relative to 9,9-dialkyl-substituted fluorene analogs, a critical attribute for vacuum-deposited OLED fabrication [1]. 9,9-Diphenylfluorene derivatives typically exhibit glass transition temperatures (Tg) exceeding 120°C, with some biphenyl-substituted derivatives reaching Tg values of 145°C, compared to 9,9-dimethylfluorene analogs with Tg values often below 80°C [2]. This elevated Tg ensures the integrity of amorphous thin films during device operation, mitigating crystallization-induced degradation and extending operational lifetime .

Thermal Stability
Class-level
Tg >120°C (diphenyl) vs
Higher Tg supports morphological stability in vacuum-deposited OLEDs.
Measured on polymer films; validate with specific derivative.
Supply Chain
Specification review
Purity 95–>98% (GC); ≥5 global suppliers
Multi-vendor availability reduces single-supplier dependency.
Vendor landscape as of 2025–2026; confirm batch purity.
Thermal Stability OLED Fabrication Glass Transition Temperature

Supply Chain: Purity & Vendor Availability

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene is commercially available from multiple established chemical suppliers with standardized purity specifications ranging from 95% to >98.0% (GC) [1]. This level of multi-vendor availability with consistent quality metrics reduces supply chain risk compared to more specialized asymmetric halogenated fluorenes, such as 2-bromo-7-iodo-9,9-diphenylfluorene, which are offered by fewer vendors and may exhibit greater batch-to-batch variability in halogen content and purity [2]. The compound's specification includes appearance (white to light yellow powder/crystal), CAS 851119-15-8, and storage at room temperature, facilitating straightforward procurement and inventory management .

Supply Chain
Specification review
Purity 95–>98% (GC); ≥5 global suppliers
Multi-vendor availability reduces single-supplier dependency.
Vendor landscape as of 2025–2026; confirm batch purity.
Procurement Purity Specification Supply Chain

2-Chloro-7-iodo-9,9-diphenylfluorene: Key Applications


Asymmetric OLED Hosts via Sequential Cross-Coupling

The pronounced reactivity orthogonality between the C–I (7-position) and C–Cl (2-position) bonds enables a streamlined, protecting-group-free synthesis of asymmetric 2,7-diaryl-9,9-diphenylfluorene derivatives . In a representative sequence, the C–I site undergoes selective Suzuki coupling with an aryl boronic acid (e.g., carbazole or triphenylamine donor) under mild Pd(0) catalysis, leaving the C–Cl bond intact. Subsequent coupling of the C–Cl site with a different aryl boronic acid (e.g., electron-transporting triazine or benzimidazole acceptor) is then performed under more forcing conditions or with a more active catalyst system. This two-step, one-pot protocol yields asymmetric D–π–A type molecules with precisely defined donor and acceptor appendages, which are highly valued as host materials and bipolar transport materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs [1].

Sequence-Controlled π-Conjugated Polymers

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene serves as an AB-type monomer for step-growth polymerization via catalyst-transfer polycondensation (CTP) or sequential cross-coupling . The differential reactivity of the C–I and C–Cl termini directs the polymerization to occur preferentially at the more reactive C–I site under initial conditions, enabling the synthesis of well-defined alternating copolymers when combined with appropriate AA- or BB-type comonomers [1]. The 9,9-diphenyl substitution ensures that the resultant polymers exhibit high glass transition temperatures (Tg >120°C), excellent solubility in common organic solvents, and superior film-forming properties—critical parameters for solution-processed OLEDs and organic photovoltaics (OPVs). The electronic influence of the chlorine and iodine atoms on the fluorene core also provides a distinct HOMO-LUMO gap tuning knob relative to dibromo analogs, impacting charge injection and transport in final devices .

Pd Catalyst Selectivity Benchmarking

Due to its well-defined and quantifiable reactivity differential between C–I and C–Cl bonds, 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene is an ideal probe substrate for evaluating the chemoselectivity and functional group tolerance of novel palladium catalysts and ligand systems . In a typical selectivity experiment, the compound is subjected to competition reactions or sequential one-pot couplings to quantify the ratio of mono-arylated (C–I reacted) to bis-arylated (both C–I and C–Cl reacted) products. This provides a direct, quantitative metric of catalyst selectivity under varying conditions (temperature, solvent, base, ligand) [1]. Furthermore, its high molecular weight and aromatic character facilitate straightforward reaction monitoring via HPLC or GC-MS, and its commercial availability at >98% purity ensures reproducible starting material quality across different research groups and industrial laboratories .

High-Tg Wide-Bandgap Hosts for Deep-Blue OLEDs

The combination of the rigid 9,9-diphenylfluorene core with the electron-withdrawing chlorine substituent and heavy iodine atom offers a strategic platform for designing wide-bandgap host materials tailored for deep-blue phosphorescent and TADF OLEDs . The 9,9-diphenyl group confers high thermal stability (Tg >120°C), while the halogen substituents can be leveraged to fine-tune the HOMO-LUMO gap and triplet energy (ET) of the final host material following sequential functionalization with carbazole or other wide-gap donor moieties [1]. The predicted HOMO-LUMO gap for the Cl/I-substituted fluorene core (~3.5–3.7 eV) is ideally positioned to serve as a host for deep-blue emitters requiring high triplet energies (>2.8 eV) to prevent back-energy transfer and maintain high external quantum efficiency (EQE). This contrasts with narrower-gap Br/Br or I/I analogs, which are more suited to green or red OLED host applications .

Application
Selection Property
Validation Focus
Asymmetric OLED host synthesis
Sequential C–I then C–Cl coupling orthogonality
Site-selectivity and coupling efficiency under mild conditions
AB-type monomer for sequence-controlled polymers
Differential C–I/C–Cl reactivity directs chain growth
Degree of polymerization control and optical properties
Pd catalyst chemoselectivity probe
Quantifiable C–I/C–Cl reactivity differential
Mono- vs bis-arylation product ratio reproducibility
Wide-bandgap host for deep-blue OLEDs
High Tg and tunable HOMO-LUMO gap
Triplet energy alignment and thermal film stability

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